

# Discovery and history of phenylpropylamine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Methyl-3-phenylpropylamine

Cat. No.: B1584325

Get Quote

An In-depth Technical Guide to the Discovery and History of Phenylpropylamine Compounds

For: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The phenylpropylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a class of compounds with profound effects on the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of key phenylpropylamine compounds. It details the seminal moments from their initial synthesis to their elucidation as potent modulators of monoamine neurotransmitter systems. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action to serve as a critical resource for researchers in pharmacology and drug development.

### Introduction

Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propylamine backbone. This structural motif is shared by a range of molecules, from naturally occurring alkaloids to synthetic stimulants. The pharmacological significance of this class lies primarily in its interaction with monoamine transporters, leading to potent effects on the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. This guide will



explore the historical context of their discovery, the evolution of our understanding of their mechanism of action, and the experimental methodologies that have been pivotal in their study.

# A Historical Timeline of Discovery and Development

The journey of phenylpropylamine compounds from laboratory curiosities to major pharmaceutical agents and controlled substances is a rich history spanning over a century.

- 1887: Amphetamine (as phenylisopropylamine) was first synthesized by Romanian chemist Lazăr Edeleanu at the University of Berlin. However, its pharmacological properties were not investigated at the time, and the discovery remained largely unnoticed.[1]
- 1893: The potent derivative, methamphetamine, was synthesized from ephedrine by Japanese pharmacologist Nagai Nagayoshi.[1]
- Circa 1910: Phenylpropanolamine was first synthesized.
- 1929: The pharmacological potential of amphetamine was uncovered by American chemist Gordon Alles. While searching for a synthetic replacement for ephedrine to treat asthma, Alles resynthesized amphetamine and, in a notable act of self-experimentation, administered it to himself. He documented its physiological effects, including increased heart rate, elevated blood pressure, and a "feeling of well being".[1][3]
- Early 1930s: Following Alles's discovery, Smith, Kline & French began marketing amphetamine as an over-the-counter decongestant in the form of the "Benzedrine Inhaler".
   [1] The stimulant and euphoric effects soon led to its non-medical use.
- 1930s: The pressor effects of phenylpropanolamine were characterized, and it was introduced for medical use as a decongestant and appetite suppressant.
- World War II: The alerting and fatigue-combating properties of amphetamines were recognized by military forces. Both Allied and Axis powers issued amphetamine and methamphetamine to soldiers to enhance endurance and performance.[1]
- Post-War Era to Present: The therapeutic applications of amphetamines were expanded to include narcolepsy and what is now known as Attention-Deficit/Hyperactivity Disorder (ADHD). However, their high potential for abuse led to stricter regulations and their



classification as controlled substances in many countries. Phenylpropanolamine was voluntarily withdrawn from the market in many countries due to an increased risk of hemorrhagic stroke.[2]

## **Mechanism of Action**

The primary mechanism of action for most pharmacologically active phenylpropylamines is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These compounds typically act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting neurotransmitter efflux through a process known as reverse transport.

Furthermore, many amphetamine-like phenylpropylamines interact with the vesicular monoamine transporter 2 (VMAT2). By disrupting the proton gradient of synaptic vesicles or acting as a substrate, these compounds cause the release of neurotransmitters from the vesicles into the cytoplasm, further increasing the concentration available for reverse transport into the synapse.[4]

Signaling Pathway of a Prototypical Phenylpropylamine (Amphetamine)





Click to download full resolution via product page

Caption: Mechanism of amphetamine action at a dopaminergic synapse.

# **Quantitative Pharmacological Data**

The affinity and functional potency of phenylpropylamine compounds at monoamine transporters are critical determinants of their pharmacological profiles. The following table summarizes key in vitro data for several prominent members of this class.



| Compound          | Transporter | Ki (nM) - Inhibition<br>of Uptake | EC50 (nM) -<br>Release |
|-------------------|-------------|-----------------------------------|------------------------|
| d-Amphetamine     | hDAT        | 640[5]                            | 24.7                   |
| hNET              | 70[5]       | 7.4                               |                        |
| hSERT             | 38,000[5]   | 1,820                             | _                      |
| d-Methamphetamine | hDAT        | 490[5]                            | 10.2                   |
| hNET              | 100[5]      | 12.3                              |                        |
| hSERT             | 22,200[5]   | 1,130                             | -                      |
| Phenmetrazine     | DAT         | -                                 | 70-131[6]              |
| NET               | -           | 29-50[6]                          |                        |
| SERT              | -           | >7,765[6]                         |                        |

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. Ki and EC50 values can vary between studies depending on the specific assay conditions.

# **Experimental Protocols**

The characterization of phenylpropylamine compounds relies on a suite of well-established experimental protocols. Below are methodologies for a key synthesis route and a fundamental pharmacological assay.

# Synthesis: Reductive Amination of Phenylacetone to Amphetamine

This protocol describes a common laboratory-scale synthesis of amphetamine from 1-phenyl-2-propanone (P2P).

#### Materials:

• 1-Phenyl-2-propanone (P2P)



- Ammonium acetate
- Methanol
- Sodium cyanoborohydride (NaBH3CN)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution
- Dichloromethane
- · Anhydrous magnesium sulfate

#### Procedure:

- Dissolve 1-phenyl-2-propanone in a mixture of methanol and ammonium acetate.
- To this solution, add sodium cyanoborohydride in portions while stirring at room temperature.
- Allow the reaction to proceed for 24-48 hours, monitoring by TLC or GC-MS until the starting material is consumed.
- Quench the reaction by carefully adding dilute hydrochloric acid.
- Remove the methanol under reduced pressure.
- Wash the aqueous residue with dichloromethane to remove unreacted P2P and other nonbasic impurities.
- Basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.
- Extract the resulting amphetamine freebase into dichloromethane (3x).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product as an oil.
- The freebase can be converted to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.





Click to download full resolution via product page

Caption: General workflow for the reductive amination of P2P.



# Pharmacological Assay: Neurotransmitter Uptake Inhibition

This protocol outlines a method for determining the potency of a test compound to inhibit dopamine uptake into cells expressing the dopamine transporter (DAT).

#### Materials:

- HEK-293 cells stably expressing hDAT.
- 96-well cell culture plates (poly-D-lysine coated).
- Assay buffer (e.g., Krebs-Ringer-HEPES).
- [3H]-Dopamine (radioligand).
- Test compounds (phenylpropylamines) at various concentrations.
- Non-specific uptake inhibitor (e.g., benztropine or cocaine at a high concentration).
- Scintillation fluid and microplate scintillation counter.

#### Procedure:

- Cell Plating: Seed the hDAT-expressing HEK-293 cells into a 96-well plate at a density of 40,000-60,000 cells/well. Incubate overnight to allow for cell adherence.
- Assay Preparation: On the day of the assay, wash the cells with assay buffer.
- Compound Addition: Add varying concentrations of the test compound to the wells. For determining total uptake, add buffer only. For non-specific uptake, add a saturating concentration of a known DAT inhibitor.
- Radioligand Addition: Add [3H]-Dopamine to all wells to initiate the uptake reaction. The final concentration should be near the Km for dopamine at DAT.
- Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.



- Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.
- Cell Lysis and Counting: Lyse the cells and transfer the lysate to a scintillation plate. Add scintillation fluid and quantify the amount of [3H]-Dopamine taken up by the cells using a microplate scintillation counter.
- Data Analysis: Calculate the specific uptake at each test compound concentration (Total
  uptake Non-specific uptake). Plot the percent inhibition of specific uptake versus the log of
  the compound concentration and fit the data to a sigmoidal dose-response curve to
  determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

## Conclusion

The study of phenylpropylamine compounds has been instrumental in advancing our understanding of neuropharmacology. From the serendipitous discovery of amphetamine's stimulant properties to the detailed characterization of their interactions with monoamine transporters, this class of molecules continues to be of significant interest. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the ongoing research and development of novel therapeutics targeting the intricate systems modulated by these classic psychoactive agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Amphetamine Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]



- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenmetrazine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Discovery and history of phenylpropylamine compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584325#discovery-and-history-ofphenylpropylamine-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com